
Indisetron
Übersicht
Beschreibung
Indisetron ist eine Verbindung, die hauptsächlich zur Prophylaxe von Chemotherapie-induzierter Übelkeit und Erbrechen eingesetzt wird. Es wurde 2004 von der japanischen Arzneimittel- und Medizinprodukteagentur zugelassen. This compound wirkt als dualer Serotonin-5-HT3- und 5-HT4-Rezeptor-Antagonist .
Herstellungsmethoden
Die Synthese von this compound beinhaltet die Bildung seiner Kernstruktur, die ein Indazol-Gerüst umfasst. Der Syntheseweg beinhaltet typischerweise die Reaktion von 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan mit 1H-Indazol-3-carboxamid unter bestimmten Bedingungen, um this compound zu ergeben . Industrielle Produktionsmethoden beinhalten häufig die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren, einschließlich der Steuerung von Temperatur, Druck und der Verwendung von Katalysatoren.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1. Management of Chemotherapy-Induced Nausea and Vomiting (CINV)
Indisetron has been extensively studied for its role in preventing CINV. Clinical trials have demonstrated its efficacy in both acute and delayed phases of nausea and vomiting associated with various chemotherapeutic agents, including cisplatin and carboplatin. Notably, one study indicated that this compound achieved a complete inhibition rate of vomiting within 24 hours post-chemotherapy of 100%, compared to 95.8% for control groups using other 5-HT3 antagonists .
2. Comparison with Other Anti-Emetics
In head-to-head trials against established anti-emetics like ondansetron and granisetron, this compound has shown comparable or superior efficacy. For instance, a randomized controlled trial found that this compound was non-inferior to ondansetron in preventing CINV, with similar safety profiles observed across both treatments .
Study | Treatment Group | Complete Response Rate (24h) | Complete Response Rate (24-72h) |
---|---|---|---|
Niitani et al., 2004 | This compound | 100% | 97.1% |
Niitani et al., 2004 | Ondansetron | 95.8% | 95.8% |
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetics with rapid absorption and a half-life conducive for effective dosing schedules. Studies indicate that it has a good safety profile with fewer side effects such as sedation or mood disturbances compared to other anti-emetics .
Case Studies
Several case studies highlight this compound's clinical effectiveness:
- Case Study 1 : A clinical trial involving lung cancer patients demonstrated that prophylactic administration of this compound significantly reduced both acute and delayed nausea and vomiting following chemotherapy treatment .
- Case Study 2 : An exploratory randomized trial showed that this compound tablets were non-inferior to ondansetron tablets in preventing CINV during chemotherapy regimens involving irinotecan .
Wirkmechanismus
Target of Action
Indisetron is a dual serotonin 5-HT3 and 5-HT4 receptor antagonist . These receptors are primarily found in the central nervous system and gastrointestinal tract. They play a crucial role in the regulation of nausea and vomiting, which are common side effects of chemotherapy .
Mode of Action
This compound works by blocking the action of serotonin at 5-HT3 and 5-HT4 receptors . Serotonin is a neurotransmitter that can trigger nausea and vomiting when released. By antagonizing these receptors, this compound prevents serotonin from binding to them, thereby inhibiting the initiation of the vomiting reflex .
Biochemical Pathways
It is known that the drug’s antiemetic effects are primarily due to its action on the 5-ht3 and 5-ht4 receptors . These receptors are involved in various biochemical pathways related to the regulation of nausea and vomiting .
Pharmacokinetics
This compound is administered orally and is metabolized in the liver. The enzymes CYP1A1, CYP2C9, CYP2D6, and CYP3A4 are involved in its metabolism . The bioavailability of this compound is reported to be around 0.66% , indicating that a small fraction of the administered dose reaches systemic circulation.
Result of Action
The primary result of this compound’s action is the prevention of nausea and vomiting, particularly those induced by chemotherapy . By blocking the action of serotonin at 5-HT3 and 5-HT4 receptors, this compound inhibits the initiation of the vomiting reflex, thereby alleviating these symptoms .
Biochemische Analyse
Biochemical Properties
Indisetron plays a significant role in biochemical reactions by interacting with serotonin receptors. Specifically, it binds to and inhibits the activity of serotonin 5-HT3 and 5-HT4 receptors . These receptors are involved in the transmission of signals in the central and peripheral nervous systems. By blocking these receptors, this compound prevents the binding of serotonin, thereby reducing nausea and vomiting associated with chemotherapy.
Cellular Effects
This compound affects various types of cells, particularly those in the gastrointestinal tract and the central nervous system. It influences cell function by modulating cell signaling pathways associated with serotonin receptors. This modulation can lead to changes in gene expression and cellular metabolism, ultimately reducing the symptoms of nausea and vomiting .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to serotonin 5-HT3 and 5-HT4 receptors, inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that would normally result in nausea and vomiting. Additionally, this compound may influence gene expression by altering the activity of transcription factors associated with these pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its efficacy may decrease over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of serotonin receptors, leading to prolonged antiemetic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces nausea and vomiting without significant adverse effects. At higher doses, toxic effects such as gastrointestinal disturbances and central nervous system depression have been observed . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those associated with serotonin metabolism. It interacts with enzymes such as monoamine oxidase, which is responsible for the breakdown of serotonin . By inhibiting serotonin receptors, this compound indirectly affects the levels of serotonin and its metabolites, influencing overall metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound’s localization and accumulation within specific tissues, such as the gastrointestinal tract and the central nervous system, are critical for its therapeutic effects.
Subcellular Localization
This compound’s subcellular localization plays a role in its activity and function. It is primarily localized to the cell membrane, where it interacts with serotonin receptors . Post-translational modifications, such as phosphorylation, may influence this compound’s targeting to specific cellular compartments, enhancing its efficacy in inhibiting serotonin receptor activity.
Vorbereitungsmethoden
The synthesis of Indisetron involves the formation of its core structure, which includes an indazole scaffold. The synthetic route typically involves the reaction of 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane with 1H-indazole-3-carboxamide under specific conditions to yield this compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Indisetron unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Indazol-Gerüst verändern.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: this compound wird als Modellverbindung bei der Untersuchung von Indazolderivaten und deren chemischen Eigenschaften verwendet.
Biologie: Es wird in der Forschung verwendet, um die Rolle von Serotoninrezeptoren in biologischen Systemen zu verstehen.
Medizin: this compound wird hauptsächlich im medizinischen Bereich zur Vorbeugung von Übelkeit und Erbrechen eingesetzt, die durch Chemotherapie verursacht werden.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Antagonisierung von Serotoninrezeptoren, insbesondere der 5-HT3- und 5-HT4-Rezeptoren. Durch die Blockierung dieser Rezeptoren verhindert this compound die Bindung von Serotonin, das für die Auslösung von Übelkeit und Erbrechen verantwortlich ist. Dieser Mechanismus beinhaltet die Hemmung von Serotonin-induzierten Signalwegen im zentralen Nervensystem und im Magen-Darm-Trakt .
Vergleich Mit ähnlichen Verbindungen
Indisetron ist anderen Serotoninrezeptor-Antagonisten wie Granisetron und Ondansetron ähnlich. this compound ist einzigartig in seiner dualen antagonistischen Wirkung sowohl auf 5-HT3- als auch auf 5-HT4-Rezeptoren, während Granisetron und Ondansetron in erster Linie nur den 5-HT3-Rezeptor anvisieren . Diese duale Wirkung kann ein breiteres Wirkspektrum bei der Vorbeugung von Übelkeit und Erbrechen bieten.
Ähnliche Verbindungen
- Granisetron
- Ondansetron
- Tropisetron
Die einzigartige duale Rezeptorantagonisierung von this compound unterscheidet es von diesen ähnlichen Verbindungen und bietet möglicherweise in bestimmten klinischen Szenarien verbesserte therapeutische Vorteile .
Biologische Aktivität
Indisetron is a novel anti-emetic agent classified as a selective 5-HT3 receptor antagonist, primarily developed for the prevention of chemotherapy-induced nausea and vomiting (CINV). This article presents a comprehensive overview of the biological activity of this compound, supported by research findings, clinical studies, and detailed analyses.
This compound functions by blocking the 5-HT3 receptors in the central nervous system and the gastrointestinal tract. This action prevents the binding of serotonin, a neurotransmitter that can induce nausea and vomiting, particularly during chemotherapy treatments. The compound exhibits a high affinity for 5-HT3 receptors, which has been shown to be over 20 times more effective than other established antagonists such as ondansetron and granisetron .
Pharmacological Profile
This compound's pharmacological profile includes:
- Chemical Structure : this compound is chemically defined as N-(3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl)-1H-indazole-3-carboxamide.
- Affinity : It demonstrates a significant affinity for 5-HT3 receptors, comparable to or exceeding that of existing treatments .
- Dosage Forms : this compound is available in various formulations, including tablets and injectable forms.
Case Studies and Clinical Trials
- Phase III Clinical Trial : A comparative double-blind randomized clinical trial evaluated this compound against ondansetron in patients undergoing chemotherapy. Results indicated that this compound was equally effective in preventing both acute and delayed CINV .
- Open Label Study : A single-arm study involving patients with various malignancies demonstrated that this compound significantly reduced nausea and vomiting episodes when administered prophylactically before chemotherapy sessions .
- Meta-Analysis : A systematic review analyzing cisplatin-induced emesis revealed that 5-HT3 antagonists, including this compound, reduced emesis by approximately 68% during the acute phase of treatment .
Comparative Efficacy Table
Safety Profile
This compound has been shown to have a favorable safety profile in clinical studies. Common side effects reported include headache and constipation, which are consistent with other 5-HT3 receptor antagonists. Serious adverse effects are rare but can include allergic reactions or cardiovascular issues in sensitive individuals .
Eigenschaften
IUPAC Name |
N-[(1R,5S)-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl]-1H-indazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-21-9-12-7-11(8-13(10-21)22(12)2)18-17(23)16-14-5-3-4-6-15(14)19-20-16/h3-6,11-13H,7-10H2,1-2H3,(H,18,23)(H,19,20)/t11?,12-,13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNNVDILNTUWNS-YHWZYXNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(CC(C1)N2C)NC(=O)C3=NNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2CC(C[C@@H](C1)N2C)NC(=O)C3=NNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318343 | |
Record name | Indisetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141549-75-9 | |
Record name | Indisetron [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141549759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indisetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDISETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89RBZ66NVC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.